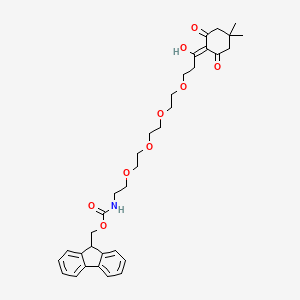

Fmoc-PEG(4)-Dde

Description

Structural Components and Functional Group Design

The molecule's utility stems from the distinct properties of its three main functional parts: two orthogonal protecting groups and a flexible spacer.

The Fmoc group is a well-established, base-labile protecting group for primary and secondary amines, widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgtcichemicals.com Its popularity is due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orggenscript.com This allows for the selective deprotection of the Fmoc-protected amine without affecting other acid-labile protecting groups that may be present in the molecule. americanpeptidesociety.org The cleavage of the Fmoc group proceeds via a β-elimination mechanism, and the progress of the deprotection can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct. wikipedia.org

The Dde group serves as another amine protecting group, but with a crucial difference in its deprotection chemistry, making it orthogonal to the Fmoc group. sigmaaldrich.comrsc.org The Dde group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and to acidic conditions (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comsigmaaldrich.com Its selective removal is typically achieved using a solution of 2% hydrazine (B178648) in DMF. sigmaaldrich.comrsc.org This orthogonality is a cornerstone of the Fmoc/Dde strategy, which has become a standard approach for the synthesis of branched, cyclic, and side-chain modified peptides. sigmaaldrich.com

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO9/c1-34(2)21-30(37)32(31(38)22-34)29(36)11-13-40-15-17-42-19-20-43-18-16-41-14-12-35-33(39)44-23-28-26-9-5-3-7-24(26)25-8-4-6-10-27(25)28/h3-10,28,36H,11-23H2,1-2H3,(H,35,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGXEIKUYIDINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Architecture and Design Rationale of Fmoc Peg 4 Dde

Principles of Orthogonal Protection in Fmoc-PEG(4)-Dde Chemistry

Selective Deprotection Strategies for Dde Moiety

Hydrazine-Based Cleavage Conditions

The most common method for the removal of the Dde protecting group involves the use of a dilute solution of hydrazine (B178648) in an organic solvent. peptide.com A standard protocol utilizes a 2% solution of hydrazine monohydrate in DMF. peptide.comsigmaaldrich-jp.com The cleavage is typically performed on the solid support and involves repeated treatments to ensure complete deprotection. For instance, a common procedure involves treating the resin-bound peptide with the hydrazine solution for short intervals, such as three times for three minutes each or six times for two minutes each. peptide.compeptide.com

It is critical to note that hydrazine will also cleave the Fmoc group. peptide.com Therefore, when selective Dde deprotection is required, the N-terminal amino group of the peptide should be protected with a group that is stable to hydrazine, such as the acid-labile tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com In instances where the Dde group proves difficult to remove, particularly in sterically hindered positions, the concentration of hydrazine can be increased, with solutions of up to 10% being employed. sigmaaldrich.com

Table 1: Representative Hydrazine-Based Dde Cleavage Conditions

| Reagent | Concentration | Solvent | Treatment Time | Key Considerations |

| Hydrazine monohydrate | 2% (v/v) | DMF | 3 x 3 minutes or 6 x 2 minutes | Standard condition; also removes Fmoc group. |

| Hydrazine monohydrate | up to 10% (v/v) | DMF | Variable | Used for sluggish or incomplete deprotection. |

Hydroxylamine-Based Cleavage Conditions

An alternative method for Dde cleavage that offers complete orthogonality to the Fmoc group employs a solution of hydroxylamine (B1172632). iris-biotech.depeptide.com This is particularly advantageous when it is necessary to remove the Dde group without affecting an N-terminal Fmoc protecting group. A typical reagent for this purpose is a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP). peptide.comresearchgate.net The reaction is generally carried out by gently agitating the peptide-resin with the hydroxylamine solution at room temperature for a period of 30 to 60 minutes. peptide.comresearchgate.net This method provides a milder and more selective approach to Dde removal, expanding the strategic options available during complex syntheses. researchgate.net

Table 2: Representative Hydroxylamine-Based Dde Cleavage Conditions

| Reagent | Ratio/Concentration | Solvent | Treatment Time | Key Advantage |

| Hydroxylamine hydrochloride / Imidazole | 1.3:1 molar ratio | NMP | 30 - 60 minutes at RT | Orthogonal to the Fmoc protecting group. sigmaaldrich.com |

Spectrophotometric Monitoring of Dde Cleavage

A significant advantage of using the Dde protecting group is the ability to monitor its cleavage in real-time. iris-biotech.desigmaaldrich.com The reaction of the Dde group with hydrazine results in the formation of a chromophoric indazole byproduct. sigmaaldrich.comub.edu This byproduct exhibits strong UV absorbance at a wavelength of 290 nm. sigmaaldrich.comub.edu By monitoring the absorbance of the eluent from the reaction vessel at this wavelength, it is possible to follow the progress of the deprotection reaction. The completion of the cleavage is indicated by the return of the absorbance to its baseline value. sigmaaldrich.com This feature is particularly useful in automated solid-phase synthesis, allowing for precise control over the deprotection step. psu.edu

Compatibility and Orthogonality with Other Protecting Groups in Complex Syntheses

The strategic utility of this compound is rooted in the orthogonal nature of its protecting groups relative to other commonly used protecting groups in peptide synthesis. sigmaaldrich.com The Fmoc group is base-labile, the Dde group is hydrazine/hydroxylamine-labile, and other widely used side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), are acid-labile. researchgate.netbiochempeg.com This tripartite orthogonality allows for the selective deprotection and modification of different sites on a growing peptide chain.

For example, in the synthesis of a branched peptide, a lysine (B10760008) residue protected with Dde can be incorporated into the main chain. After completion of the primary sequence, which is protected with acid-labile side-chain groups and a Boc-protected N-terminus, the Dde group can be selectively removed with hydrazine. This exposes the ε-amino group of the lysine, to which a second peptide chain can then be synthesized. Finally, the acid-labile protecting groups can be removed with a strong acid like trifluoroacetic acid (TFA) to yield the final branched peptide. The p-nitrobenzyloxycarbonyl (pNZ) group, which is removed under reductive conditions, offers another layer of orthogonality that can be employed in conjunction with Fmoc and Dde for even more intricate molecular designs. sigmaaldrich.com

Rationale for PEGylated Linker Design in Biomolecular Applications

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in linker molecules like this compound is a deliberate design choice aimed at improving the physicochemical properties of the final biomolecular conjugate. peptide.com

Impact of PEG Spacer on Conjugate Solubility and Flexibility

PEG is a hydrophilic and biocompatible polymer. peptide.comrsc.org The incorporation of a PEG spacer, such as the tetra-ethylene glycol unit in this compound, significantly enhances the water solubility of the molecule to which it is attached. mdpi.comaxispharm.com This is particularly beneficial when working with hydrophobic peptides or small molecule drugs, which often suffer from poor aqueous solubility, complicating their handling and application. axispharm.com The PEG chain can effectively create a hydrophilic shield around the hydrophobic moiety, improving its solubility and potentially reducing aggregation. rsc.org Furthermore, the inherent flexibility of the PEG chain acts as a spacer arm, reducing steric hindrance between the conjugated molecule and its binding partner, which can be crucial for maintaining biological activity. uci.edu

Role of Monodispersed PEG Linkers in Synthetic Uniformity

The PEG(4) linker in this compound is a monodisperse entity, meaning it has a single, well-defined molecular weight and length. mdpi.com This is in stark contrast to polydisperse PEG mixtures, which consist of a range of polymer chain lengths and molecular weights. mdpi.com The use of monodisperse PEG linkers is critical for achieving synthetic uniformity and producing a homogeneous final product. mdpi.com

When polydisperse PEGs are used in bioconjugation, the resulting product is a heterogeneous mixture of conjugates with varying PEG chain lengths. This heterogeneity can lead to difficulties in purification and characterization, and can result in batch-to-batch variability with unpredictable biological properties. axispharm.com In contrast, the use of a monodisperse PEG linker like PEG(4) ensures that every conjugate molecule is identical, leading to a single, well-defined product with consistent and predictable physicochemical and biological properties. mdpi.com This uniformity is a significant advantage in the development of therapeutic and diagnostic agents, where reproducibility and precise characterization are paramount.

Synthetic Methodologies for Fmoc Peg 4 Dde and Its Incorporation

Synthesis of Fmoc-PEG(4)-Dde Building Blocks

The creation of the this compound linker is a multi-step process that begins with the construction of a precisely defined PEG scaffold, followed by the strategic introduction of the orthogonal protecting groups.

Polyethylene (B3416737) glycol (PEG) scaffolds are widely used to improve the aqueous solubility and pharmacokinetic properties of peptides. mdpi.comqyaobio.com For applications requiring precise linker length, monodisperse or discrete PEG (dPEG®) reagents are essential, meaning all molecules have the exact same length. mdpi.com The synthesis of these scaffolds requires methods that build the chain with a specific number of ethylene (B1197577) oxide units and introduce distinct functional groups at each end (heterotelechelic functionality). mdpi.com

The synthesis of a PEG(4) scaffold typically involves a stepwise addition of ethylene glycol units, often using Williamson ether synthesis, where a protected halo-alcohol reacts with an alkoxide. Protecting groups are crucial to control the direction and extent of polymerization. google.com Various chemical reactions can be employed to create terminal functionalities suitable for subsequent conjugation, such as amines, carboxylic acids, or alcohols. nih.govsigmaaldrich.com For instance, a common strategy to produce a heterobifunctional PEG scaffold with an amine at one end and a carboxylic acid at the other—a precursor for this compound—involves protecting one terminus as an alcohol (e.g., with a trityl or benzyl (B1604629) group) while the other is converted to an amine, and the alcohol is later deprotected and oxidized to a carboxylic acid. google.com

| Method | Description | Key Features |

| Stepwise Ethylene Oxide Addition | Controlled, sequential addition of ethylene oxide monomers to a protected initiator. | Allows for precise length control (monodispersity). mdpi.com |

| Williamson Ether Synthesis | Reaction of a metal alkoxide with a protected halo-PEG derivative. | Versatile for building PEG chains with various functionalities. google.com |

| Ring-Opening Polymerization | Polymerization of ethylene oxide initiated to create a polymer chain, followed by functionalization. | Can generate longer PEG chains which are then modified. nih.gov |

With a suitable heterobifunctional PEG(4) scaffold (e.g., amino-PEG(4)-carboxylic acid), the next stage is the introduction of the Fmoc and Dde protecting groups. The key to this process is orthogonality, which ensures that one protecting group can be removed without affecting the other or the acid-labile side-chain protecting groups used in standard Fmoc-SPPS. iris-biotech.deluxembourg-bio.com

Fmoc Group Introduction : The Fmoc group is typically introduced by reacting the free primary amine of the PEG(4) scaffold with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions. This forms a stable carbamate (B1207046) linkage. google.com

Dde Group Introduction : The Dde group is an enamine-based protecting group. nih.gov It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins (e.g., trifluoroacetic acid, TFA). iris-biotech.de One reported method involves the reaction of an N-Fmoc-amido-PEG-acid with dimedone to create the Dde functionality. nih.gov The Dde group is selectively cleaved using mild hydrazine (B178648) or hydroxylamine (B1172632) solutions. iris-biotech.denih.gov This orthogonality between Fmoc and Dde is fundamental to the linker's utility. researchgate.netsigmaaldrich.com

The final compound, 1-(9H-Fluorenylmethyloxycarbonylamino)-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxapentadecyl-15-ol, is a result of these selective protection steps. iris-biotech.deruixibiotech.com

| Protecting Group | Chemical Name | Introduction Reagent (Example) | Cleavage Condition | Stability |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu | 20% Piperidine (B6355638) in DMF google.comsigmaaldrich.com | Stable to acid and hydrazine iris-biotech.de |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dimedone | 2% Hydrazine in DMF nih.govacs.org | Stable to piperidine and TFA iris-biotech.deacs.org |

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc/tBu SPPS protocols. luxembourg-bio.com Its primary role is often to serve as a linker for side-chain modification or for attaching solubilizing tags to improve the synthesis of difficult sequences. iris-biotech.denih.gov

The most common strategy for incorporating this compound does not involve attaching it directly to the resin itself, but rather to the side chain of an amino acid residue already part of the growing peptide chain. nih.gov Lysine (B10760008) is frequently used for this purpose due to its primary ε-amino group. nih.gov

The typical procedure is as follows:

During SPPS, a lysine residue is incorporated with its ε-amino group protected by an orthogonal group, often Dde itself or a similar group like ivDde. nih.govsigmaaldrich.com

After the main peptide backbone is synthesized to the desired length, the Dde group on the lysine side chain is selectively removed on-resin using a solution of 2-3% hydrazine in DMF. nih.gov This exposes a single, reactive primary amine on the peptide side chain.

The this compound linker is then coupled to this newly freed ε-amino group using standard peptide coupling reagents, such as HOBt/DIC or HATU. nih.govnih.gov

This on-resin strategy allows for the precise, site-specific attachment of the linker. nih.gov Following this, the terminal Fmoc group on the PEG linker can be removed with piperidine, allowing for further chain elongation (e.g., the synthesis of a "helping hand" solubilizing sequence), or the terminal Dde group can be used for later conjugation. iris-biotech.denih.gov

The success of any SPPS protocol hinges on achieving near-quantitative yields (>99%) for each coupling and deprotection step. iris-biotech.degyrosproteintechnologies.com The incorporation of a PEG linker like this compound can influence coupling efficiency.

Improved Solubility : The PEG component of the linker is known to increase the solubility of the growing peptide-resin complex and disrupt intra- and intermolecular aggregation. qyaobio.combeilstein-journals.org This is particularly beneficial for hydrophobic or "difficult" sequences, which are prone to aggregation that hinders reagent access and lowers coupling yields. luxembourg-bio.com

Monitoring Reactions : To ensure complete reactions, coupling steps can be monitored using qualitative colorimetric tests. The Kaiser test (ninhydrin test) is commonly used to detect free primary amines, with a blue bead color indicating an incomplete coupling. iris-biotech.de For secondary amines like proline, or after coupling to the Dde-modified linker, alternative tests may be necessary. iris-biotech.de

Optimization : If coupling is found to be inefficient, several optimization strategies can be employed. These include using more potent coupling reagents (e.g., HCTU, HATU), increasing reaction times, raising the temperature, or adding chaotropic salts to disrupt aggregation. acs.orggyrosproteintechnologies.com The choice of solvent and resin is also critical; highly swelling, PEG-based resins like ChemMatrix or TentaGel are compatible with both the PEG linker and aqueous/organic solvents, often improving synthesis outcomes. beilstein-journals.orgrsc.org

The placement of the this compound linker is not arbitrary but is a strategic decision based on the peptide's sequence and intended application.

Tackling Difficult Sequences : The primary application guiding placement is the mitigation of peptide aggregation. The linker is often incorporated at a central lysine residue within a known difficult or hydrophobic region of a peptide. nih.gov By attaching a solubilizing sequence (e.g., a poly-lysine or poly-arginine tail) via the linker, the aggregation of the parent peptide can be prevented, facilitating its successful synthesis and subsequent purification. iris-biotech.denih.gov

Branched Peptides : The linker can be used to create branched peptides, where one peptide sequence is synthesized on the main backbone and another is grown from the linker attached to a lysine side chain. sigmaaldrich.com

Steric Hindrance : While beneficial, the bulky nature of the PEG linker and any attached moiety could potentially cause steric hindrance, affecting the coupling efficiency of adjacent amino acids. Therefore, placement next to very bulky residues might require extended coupling times or more potent activation methods.

Stability Considerations : While Dde is generally stable, some studies have noted potential instability or migration under certain conditions, especially when attached to the N-terminus. nih.gov Its placement on a lysine side chain has been shown to be more robust. nih.gov

Applications in Advanced Biomolecular Synthesis

Construction of Branched and Cyclic Peptides via Side-Chain Modification

The synthesis of peptides with non-linear architectures, such as branched and cyclic structures, is crucial for enhancing their biological activity, stability, and target specificity. Fmoc-PEG(4)-Dde, in conjunction with orthogonally protected amino acids like Fmoc-Lys(Dde)-OH, is instrumental in creating these complex structures. The Dde group is stable to the piperidine (B6355638) conditions used to remove the Fmoc group, but it can be selectively cleaved using dilute hydrazine (B178648), allowing for site-specific modifications. researchgate.netsigmaaldrich-jp.com

The ε-amino group of a lysine (B10760008) residue is a common site for introducing branching in a peptide chain. By incorporating Fmoc-Lys(Dde)-OH into a peptide sequence during solid-phase peptide synthesis (SPPS), the main chain can be elongated after Fmoc deprotection. chempep.com Once the primary sequence is complete, the Dde group on the lysine side chain can be selectively removed on-resin using a mild solution of hydrazine in N,N-dimethylformamide (DMF). sigmaaldrich-jp.com This unmasks the ε-amino group, providing a specific attachment point.

At this newly exposed site, a molecule like this compound can be coupled. The Fmoc group of this linker is then removed, and a new peptide sequence can be synthesized, creating a branched peptide. The PEG spacer can improve the solubility and pharmacokinetic properties of the final construct. This strategy allows for the precise construction of peptides with multiple chains, which can be used to create multivalent ligands or synthetic vaccines.

Table 1: Orthogonal Deprotection Scheme for Lysine Functionalization

| Protecting Group | Chemical Structure | Deprotection Reagent | Stability |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | 9-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Stable to mild acid and hydrazine |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Stable to piperidine and mild acid (TFA) sigmaaldrich-jp.com |

Peptide cyclization is a widely used strategy to conformationally constrain peptides, often leading to increased receptor affinity, selectivity, and resistance to enzymatic degradation. nih.gov Orthogonal protecting groups are essential for achieving on-resin cyclization. A common method involves incorporating two amino acids whose side chains can react to form a covalent bond, such as an acid and an amine to form a lactam bridge.

For example, a peptide can be synthesized with Fmoc-Lys(Dde)-OH at one position and Fmoc-Asp(O-tBu)-OH or Fmoc-Glu(O-tBu)-OH at another. After assembling the linear peptide chain, the Dde group is selectively removed with hydrazine, followed by the removal of the tert-butyl (tBu) group with trifluoroacetic acid (TFA). The exposed side-chain amine of lysine and the carboxylic acid of aspartic or glutamic acid can then be coupled on-resin using standard peptide coupling reagents, forming a cyclic peptide. The use of a PEG linker in this context, by employing a reagent like this compound on a lysine side chain, could allow for the cyclization between the end of the PEG chain and another part of the peptide, creating larger macrocycles with modified properties. nih.govchemrxiv.org

Development of Heterobifunctional Molecular Probes and Tools

Heterobifunctional molecules contain two different reactive moieties, enabling them to link two different molecular entities. This compound is an exemplary building block for creating such tools for chemical biology research, allowing for the precise and sequential introduction of different functional units.

The orthogonal protection offered by the Fmoc/Dde pair is highly advantageous for labeling peptides with probes. researchgate.net A peptide can be synthesized using Fmoc-Lys(Dde)-OH. On-resin, the Dde group can be removed, and the exposed lysine side chain can be conjugated to a fluorescent dye, such as TAMRA or Cy5. researchgate.net Subsequently, the N-terminal Fmoc group can be removed to attach another molecule, such as a targeting ligand or a biotin (B1667282) affinity tag. nih.gov The hydrophilic PEG(4) spacer incorporated by this compound can help to physically separate the label from the peptide, minimizing potential steric hindrance or quenching effects and improving the label's functionality. peptide.com

Table 2: Example of Sequential Labeling Using Orthogonal Protection

| Step | Action | Reagent | Result |

|---|---|---|---|

| 1 | Synthesize peptide with Fmoc-Lys(Dde)-OH | Standard Fmoc-SPPS | Resin-bound peptide with protected N-terminus and Lys side chain |

| 2 | Selective Dde removal | 2% Hydrazine in DMF | Unmasked ε-amino group of Lysine |

| 3 | Conjugate fluorescent tag | Activated dye (e.g., TAMRA-NHS ester) | Fluorescently labeled peptide on-resin |

| 4 | N-terminal Fmoc removal | 20% Piperidine in DMF | Unmasked N-terminal amine |

| 5 | Conjugate affinity label | Activated biotin (e.g., Biotin-NHS ester) | Dual-labeled peptide on-resin |

The ability to perform site-specific dual conjugations is critical for creating sophisticated molecular tools. For instance, a researcher might want to attach a peptide to a surface and also label it with a reporter molecule. By using a linker like this compound, one end of the linker can be used to attach to a solid support or a larger protein, while the other end, after deprotection, can be used to conjugate a small molecule, a fluorophore, or another peptide. researchgate.net This strategy has been employed to create PNA-peptide conjugates, where the full orthogonality of the Fmoc and Dde groups allows for the introduction of two different molecules at distinct stages of the synthesis. researchgate.net

Role in the Synthesis of Advanced Hybrid Conjugates

Hybrid conjugates, which combine different classes of biomolecules such as peptides, lipids, nucleic acids, or drugs, are at the forefront of therapeutic and diagnostic development. The modular nature of this compound makes it a valuable component in the synthesis of these complex constructs.

The PEG linker itself is known to be a critical component in advanced molecules like antibody-drug conjugates (ADCs) and PROTACs, where it can improve solubility, stability, and pharmacokinetic properties. biochempeg.comacs.org The synthetic utility of this compound lies in its ability to be incorporated into a peptide or small molecule using standard Fmoc chemistry, while reserving the Dde-protected terminus for a subsequent, orthogonal conjugation step. This allows for the precise, covalent linkage of a peptide to another moiety, such as a cytotoxic drug to form a peptide-drug conjugate, a lipid to create a lipopeptide for enhanced cell permeability, or an oligonucleotide to form a peptide-nucleic acid conjugate for targeted delivery.

Mechanistic Insights into Synthetic Efficacy and Challenges Addressed by Fmoc Peg 4 Dde

Mitigation of Peptide Aggregation in Solid-Phase Synthesis

The inclusion of a hydrophilic PEG(4) chain within the Fmoc-PEG(4)-Dde structure directly counters this phenomenon. The PEG moiety acts as a solubilizing agent and a steric disruptor. By inserting this flexible, polar spacer, the compound helps to solvate the growing peptide-resin complex, breaking up the secondary structures that lead to aggregation. rsc.orgcsic.es This improved solvation ensures that reagents and solvents can freely access the N-terminal amine for deprotection and subsequent coupling, thereby enhancing the efficiency of each step in the synthesis cycle. Studies on PEG-based resins have demonstrated their superiority over conventional polystyrene resins for assembling "difficult sequences" known to aggregate. rsc.org

Table 1: Comparative Synthesis of a Difficult Hydrophobic Peptide (JR Sequence) on Different Resin Supports

| Resin Type | Key Feature | Crude Purity (%) | Final Yield (%) |

| Divinyl benzene-Polystyrene (DVB-PS) | Standard Hydrophobic Support | 25.5 | 31.2 |

| Diethylene glycol-Polystyrene (DEG-PS) | Increased Hydrophilicity | 41.0 | 52.6 |

| Data is representative of findings from studies comparing standard resins with those containing PEG-like linkers for the synthesis of known aggregating sequences. rsc.org |

Minimization of Side Reactions through Orthogonal Protecting Group Chemistry

Modern peptide synthesis relies on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. peptide.combeilstein-journals.org This strategy is essential for synthesizing modified peptides, such as those with branches, cycles, or site-specific conjugations. This compound is a prime example of a reagent designed for this purpose, leveraging the distinct chemical labilities of the Fmoc and Dde groups.

The standard Fmoc/tBu SPPS strategy uses the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (e.g., tert-Butyl (tBu), Trityl (Trt)) for permanent side-chain protection. beilstein-journals.org The Dde group introduces an additional layer of orthogonality. It is stable to the piperidine (B6355638) treatment used to remove the Fmoc group at each cycle and to the strong acid (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from the resin and removal of other side-chain protectors. iris-biotech.desigmaaldrich.com The Dde group is selectively cleaved only under treatment with dilute hydrazine (B178648). sigmaaldrich.comacs.org

This unique property allows for the unmasking of a specific functional group—typically the ε-amino group of a lysine (B10760008) residue—while the peptide remains fully protected and anchored to the solid support. uni-regensburg.denih.gov This enables precise, on-resin modification, preventing side reactions that would occur if less selective protecting groups were used. For instance, attempting a side-chain modification on a lysine protected with a Boc group could lead to premature deprotection during subsequent synthesis steps, resulting in unwanted chain growth at the side chain. While highly effective, the Dde group can in some cases exhibit minor instability during the synthesis of very long peptides, leading to potential "scrambling" or migration to other free amines. iris-biotech.de To address this, more sterically hindered and stable derivatives like ivDde have been developed. iris-biotech.de

Table 2: Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Typical Use | Cleavage Conditions | Orthogonal To |

| Fluorenylmethyloxycarbonyl | Fmoc | Nα-Amine (Temporary) | 20% Piperidine in DMF | tBu, Trt, Dde, Pbf |

| tert-Butyl | tBu | Side-Chain (Asp, Glu, Ser, etc.) | 95% Trifluoroacetic Acid (TFA) | Fmoc, Dde, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-Chain (Lys, Orn, etc.) | 2% Hydrazine in DMF | Fmoc, tBu, Trt |

| Trityl | Trt | Side-Chain (Cys, His, Gln, etc.) | 1-5% TFA in DCM or 95% TFA | Fmoc, Dde, Alloc |

| This table illustrates the different chemical conditions required to remove common protecting groups, which is the basis of orthogonal synthesis strategies. peptide.combeilstein-journals.orgsigmaaldrich.comacs.org |

Impact on Overall Synthesis Yields and Product Purity in Complex Chemical Constructs

The ultimate measures of a synthetic strategy's success are the final yield and purity of the target molecule. The dual-functionality of this compound directly contributes to significant improvements in both metrics, particularly for complex constructs like branched, cyclic, or conjugated peptides.

Simultaneously, the Dde group's robust orthogonality prevents the formation of side-reaction products during site-specific modifications. sigmaaldrich.com When synthesizing a branched peptide, for example, the ability to deprotect a single lysine side chain cleanly with hydrazine ensures that the second peptide chain is built exclusively at that position. This precision eliminates a complex mixture of improperly branched byproducts, which would drastically lower the purity and make isolation of the correct isomer nearly impossible. The combined effect is a more streamlined and efficient synthesis, delivering a higher quantity of a purer product than would be achievable with less advanced reagents.

Table 3: Representative Yield and Purity in the Synthesis of a Site-Specifically Labeled Peptide

| Synthetic Strategy | Key Building Block | Crude Purity (HPLC) | Overall Yield after Purification |

| Conventional Strategy | Fmoc-Lys(Boc)-OH | ~45% (with side products from premature deprotection) | < 10% |

| Orthogonal Strategy | Fmoc-Lys(Dde)-OH | >70% | > 25% |

| Values are illustrative, based on typical outcomes in the synthesis of complex peptides requiring on-resin side-chain modification. The orthogonal Dde strategy prevents the formation of major impurities, leading to higher crude purity and final yield. iris-biotech.desigmaaldrich.com |

Analytical Considerations in Fmoc Peg 4 Dde Enabled Synthesis

Characterization of Fmoc-PEG(4)-Dde Containing Constructs

High-Performance Liquid Chromatography (HPLC) is the primary tool for both the purification of crude products and the assessment of their purity. nih.gov The unique properties of this compound containing molecules, particularly the PEG component, can be leveraged for effective separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic technique used for peptide and peptide conjugate analysis. nih.govnih.gov The separation is based on the hydrophobicity of the molecule. The PEG chain in the linker increases the hydrophilicity of the construct, which can alter its retention time compared to an equivalent molecule without the PEG linker.

Stationary Phase: C18 columns are standard for peptide separations. nih.gov The choice of pore size is critical, with larger pores (e.g., 300 Å) being suitable for larger peptides and proteins.

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used for elution. nih.gov An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both aqueous and organic phases to improve peak shape and resolution. nih.govnih.gov

Detectors:

UV Detector: Peptides are typically monitored at wavelengths of 210-220 nm, corresponding to the absorbance of the peptide backbone. acs.org The Fmoc group itself has a strong UV absorbance, which is useful for monitoring reactions but is absent in the final, deprotected product.

Charged Aerosol Detector (CAD): The PEG moiety of the linker does not have a strong UV chromophore. thermofisher.com For constructs where the PEG portion is a significant part of the molecule, or for quantitative analysis of PEGylated species, CAD can be a valuable alternative or supplement to UV detection as it provides a near-universal response for non-volatile analytes, independent of their optical properties. thermofisher.com

Two-Dimensional Liquid Chromatography (2D-LC): For complex reaction mixtures, such as those resulting from heterogeneous PEGylation, a single chromatographic separation may be insufficient. 2D-LC, which subjects fractions from a first separation to a second, orthogonal separation, can provide enhanced resolution. thermofisher.com For example, a size-exclusion chromatography (SEC) step could be followed by an RP-HPLC step.

Table 1: Typical RP-HPLC Parameters for Analysis of Peptide Conjugates

| Parameter | Typical Setting | Purpose/Comment |

| Column | C18, C8 | Separation based on hydrophobicity. C18 is standard. nih.gov |

| Particle Size | 3-5 µm | Smaller particles provide higher resolution. |

| Pore Size | 100-300 Å | Larger pores are needed for larger molecules to allow access to the stationary phase. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. nih.gov |

| Mobile Phase B | 0.1% Acetonitrile, 0.1% TFA | Organic phase for elution. nih.gov |

| Gradient | Linear gradient of B into A | e.g., 5% to 95% B over 30 minutes. nih.gov |

| Flow Rate | ~1 mL/min (Analytical) | Standard flow rate for analytical columns. |

| Detection | UV at 214/220 nm, 280 nm | 214/220 nm for peptide backbone; 280 nm for Trp/Tyr residues. acs.org |

Spectroscopic methods are essential for confirming that the correct chemical structure has been synthesized. Mass spectrometry provides molecular weight information, while NMR spectroscopy can give detailed structural insights.

Mass Spectrometry (MS): This is a critical tool for verifying the identity of the final product.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and large molecules like peptides and PEG conjugates. It often produces a series of multiply charged ions, from which the molecular weight of the intact molecule can be calculated. nih.gov It is frequently coupled with LC (LC-MS) to provide mass information for each peak separated by the chromatography. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is another soft ionization technique that typically produces singly charged ions, making spectra relatively simple to interpret. It is highly sensitive and provides a rapid determination of the molecular weight of the product. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of atoms and the presence of specific functional groups.

1D NMR (¹H, ¹³C): ¹H NMR can confirm the presence of the characteristic signals from the PEG linker (a strong singlet or multiplet around 3.6 ppm) and the amino acid residues of the peptide.

2D NMR (e.g., COSY, TOCSY, HSQC): For complete structural assignment of complex conjugates, 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, allowing for the sequential assignment of amino acid residues and confirming the attachment site of the PEG-Dde linker. nih.gov

Solid-State NMR (ssNMR): When characterizing constructs still attached to a solid support, ssNMR with techniques like magic angle spinning (MAS) can be used. psu.edunsf.gov This is particularly useful for analyzing intermediates on PEG-based resins, which provide sufficient mobility for obtaining well-resolved spectra. psu.edu

Monitoring of Deprotection and Coupling Efficiencies

Achieving high yields and purity in a multi-step synthesis requires that each deprotection and coupling step proceeds to completion. iris-biotech.deiris-biotech.de The orthogonal nature of the Fmoc and Dde groups in the linker necessitates distinct monitoring strategies for their respective removal and subsequent coupling reactions.

Monitoring Fmoc Deprotection: The N-terminal Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in DMF. iris-biotech.deuci.edu

UV-Vis Spectrophotometry: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms a piperidine-DBF adduct with a strong UV absorbance around 301 nm. iris-biotech.de By measuring the absorbance of the deprotection solution, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This method can be automated in modern peptide synthesizers for real-time monitoring of deprotection kinetics. iris-biotech.deactivotec.com Incomplete or slow deprotection can be identified by a broadened peak or lower-than-expected absorbance. researchgate.net

Refractive Index (RI) Monitoring: RI has been demonstrated as a process analytical tool (PAT) for real-time, online monitoring of both deprotection and coupling steps in SPPS, as it can detect changes in the composition of the liquid phase. csic.es

Monitoring Dde Deprotection: The Dde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved using hydrazine (B178648). iris-biotech.deiris-biotech.de

Hydrazinolysis: A solution of 2-4% hydrazine hydrate (B1144303) in DMF is commonly used to remove the Dde group, revealing a primary amine for orthogonal derivatization. iris-biotech.deiris-biotech.de

HPLC and MS Analysis: Monitoring the Dde removal is typically performed offline. A small sample of the resin-bound material is cleaved, and the resulting product is analyzed by RP-HPLC and MS. uci.edu Successful deprotection is confirmed by the appearance of a new HPLC peak corresponding to the Dde-cleaved product and a mass spectrum showing the expected molecular weight loss (mass of Dde group).

Monitoring Coupling Efficiency: After either Fmoc or Dde deprotection, a new amino acid or other molecule is coupled to the newly exposed amine. It is crucial to ensure this reaction goes to completion to avoid deletion sequences. iris-biotech.degyrosproteintechnologies.com

Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is the most common method for qualitatively detecting the presence of free primary amines on the resin. iris-biotech.dechempep.com A few beads of the resin are sampled after the coupling reaction. A positive test (blue beads) indicates incomplete coupling, necessitating a second coupling step. A negative test (colorless or yellow beads) indicates the reaction is complete. chempep.com

Cleavage and Analysis: A more rigorous but time-consuming method involves cleaving the peptide from a small sample of resin and analyzing the crude product by HPLC and MS. chempep.com The presence of uncoupled starting material (a "deletion sequence") can be identified. This is particularly useful for troubleshooting difficult couplings.

Table 2: Summary of Analytical Monitoring Techniques in this compound Synthesis

| Synthetic Step | Group | Method | Principle |

| Deprotection | Fmoc | UV-Vis Spectroscopy | Quantitative detection of the piperidine-dibenzofulvene adduct (~301 nm) in the cleavage solution. iris-biotech.de |

| Deprotection | Dde | HPLC/Mass Spectrometry | Offline analysis of a cleaved sample to confirm mass loss corresponding to the Dde group. uci.edu |

| Coupling | Free Amine | Kaiser (Ninhydrin) Test | Colorimetric test for the presence (blue color) or absence (yellow/colorless) of free primary amines on the resin. iris-biotech.de |

| Coupling | - | HPLC/Mass Spectrometry | Analysis of a cleaved sample to check for the presence of uncoupled starting material. chempep.com |

Future Directions and Expanding Horizons in Linker Development

Innovations in Orthogonal Cleavage Mechanisms for Dde-Based Linkers

The utility of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group is defined by its unique cleavage conditions, which are orthogonal to the widely used Fmoc and Boc protection strategies in peptide synthesis. sigmaaldrich.com Traditionally, the removal of Dde is accomplished using a 2% solution of hydrazine (B178648) in a solvent like dimethylformamide (DMF). sigmaaldrich.com This method is effective but has prompted research into alternative cleavage reagents to enhance orthogonality and overcome potential side reactions.

One significant challenge with the standard piperidine-based Fmoc-deprotection in the presence of a Dde group is the potential for Dde group migration. sigmaaldrich.comnih.gov Studies have shown that an unprotected lysine (B10760008) side-chain amine can acquire a Dde group from another protected amine during the Fmoc removal step. nih.gov This migration can occur intramolecularly or intermolecularly between peptides on the same resin bead, leading to scrambled sequences and impure products. nih.gov

To address these limitations and achieve full orthogonality with Fmoc chemistry, researchers have developed milder and more specific cleavage conditions. A notable innovation is the use of hydroxylamine (B1172632) (NH₂OH) in combination with imidazole (B134444) in a solvent mixture. researchgate.netresearchgate.net This reagent combination has been shown to selectively cleave the Dde group without affecting the Fmoc group, providing a truly orthogonal system. researchgate.netresearchgate.net This advancement is particularly crucial for the synthesis of complex molecules like PNA-peptide conjugates, where precise, stepwise deprotection is essential. researchgate.net The development of such refined cleavage mechanisms expands the toolkit for chemists, allowing for more complex synthetic designs where multiple orthogonal protecting groups are required.

Table 1: Comparison of Dde Cleavage Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Hydrazine | 2% in DMF | Standard, well-established method. | Can cause Dde migration with certain sequences; potential for side reactions. | sigmaaldrich.comrsc.org |

| Hydroxylamine/Imidazole | NH₂OH·HCl and imidazole in NMP/CH₂Cl₂ | Fully orthogonal to Fmoc; milder conditions. | May require longer reaction times or optimization for specific substrates. | researchgate.netresearchgate.net |

Integration of Fmoc-PEG(4)-Dde into Automated Synthesis Platforms

The progress in solid-phase peptide synthesis (SPPS) is increasingly reliant on automation, with microwave-assisted peptide synthesizers becoming a standard for rapid and efficient peptide production. merel.siacs.org The chemical properties of this compound are well-suited for these modern platforms. The Fmoc group is the cornerstone of the most common automated SPPS strategy, where its removal is easily automated using piperidine (B6355638) solutions. merel.siiris-biotech.de

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer significantly enhances the utility of this linker in automated synthesis. Key benefits include:

Improved Solubility: The hydrophilic PEG chain can improve the solvation of the growing peptide chain attached to the solid support, which is often hydrophobic. broadpharm.combroadpharm.com This helps to prevent peptide aggregation, a common problem during the synthesis of long or difficult sequences. chempep.com

Enhanced Reaction Kinetics: By disrupting secondary structure formation, the flexible PEG spacer can improve the efficiency of both coupling and deprotection steps, leading to higher purity crude products. chempep.comnih.gov

Compatibility: Linkers like this compound are designed for seamless integration into standard automated SPPS protocols without the need for specialized equipment. acs.orgchempep.com They can be coupled using standard activating reagents like HATU. researchgate.net

The combination of a PEG spacer with Fmoc chemistry makes these linkers highly compatible with advanced automated systems, including those that employ one-pot coupling and deprotection cycles to reduce cycle times and solvent usage. merel.si The ability to automate the synthesis of complex, modified peptides is critical for applications in drug discovery and proteomics, where large libraries of peptides are often required for screening. merel.si The use of pre-loaded cartridges for automated synthesizers further streamlines this process, and linkers like this compound can be incorporated into such systems. sigmaaldrich.com

Exploration of Novel Applications in Supramolecular Chemistry and Materials Science

The unique trifunctional nature of this compound—possessing a temporary Fmoc protecting group, a flexible PEG spacer, and a cleavable Dde anchor—opens up intriguing possibilities in supramolecular chemistry and materials science.

In supramolecular chemistry , which focuses on non-covalent interactions to build large, ordered structures, the Fmoc group itself can play a central role. The fluorenyl moiety is known to drive self-assembly through π-π stacking and hydrophobic interactions. nih.gov Researchers have exploited this property to create self-assembling peptides and peptide nucleic acid (PNA) conjugates that form nanostructures like fibers, ribbons, and hydrogels. rsc.orgnih.gov By incorporating an Fmoc-PEG linker, it is possible to design systems where a molecule is first tethered to a surface or another molecule via the Dde end, and upon Fmoc removal, the now-exposed amine can participate in further assembly or reactions. This allows for the stepwise construction of complex, multi-component supramolecular systems. escholarship.org

In materials science , PEG linkers are widely used to modify the properties of surfaces and materials. chempep.comcreativepegworks.com Key applications leveraging the components of this compound include:

Functionalized Surfaces: The linker can be used to tether bioactive molecules, such as peptides or drugs, to a solid support or nanoparticle. The hydrophilic PEG spacer provides flexibility and reduces non-specific binding of other proteins, while the Dde linkage allows for the controlled, traceless release of the tethered molecule under mild conditions. nih.goviris-biotech.de

Cleavable Hydrogels: PEG linkers are fundamental components in the formation of hydrogels for tissue engineering and drug delivery. axispharm.com A Dde-based linker could be incorporated as a cross-linker to create hydrogels that degrade and release their payload in response to a specific chemical trigger (hydrazine or hydroxylamine), offering a "safety-catch" release mechanism. mdpi.com

Affinity Purification: The Dde linker can be used to create reversible biotin (B1667282) tags for "catch-and-release" affinity purification of proteins. iris-biotech.de A target protein can be captured on a streptavidin support, and then released under mild conditions by cleaving the Dde linker, which is an improvement over the harsh conditions often required to disrupt the biotin-streptavidin interaction. researchgate.net

The combination of a biocompatible PEG spacer, a versatile Fmoc group for synthesis and self-assembly, and an orthogonally cleavable Dde linker provides a powerful platform for future innovations in the design of smart materials, diagnostic probes, and complex biomolecular conjugates. nih.goviris-biotech.de

Q & A

Q. What are the structural characteristics of Fmoc-PEG(4)-Dde, and how do they influence its reactivity in peptide synthesis?

- Methodological Answer : this compound consists of three functional components:

- Fmoc (Fluorenylmethyloxycarbonyl) : A UV-sensitive protecting group for temporary amine protection during solid-phase synthesis.

- PEG(4) : A tetraethylene glycol spacer enhancing solubility and reducing steric hindrance during conjugation.

- Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) : An acid-stable, hydrazine-labile orthogonal protecting group for lysine side chains.

Structural validation via FT-IR (e.g., carbonyl peaks at 1,720 cm⁻¹ for Fmoc) and NMR (aromatic protons at 7–8 ppm for Fmoc/Dde) is critical for confirming integrity . The PEG spacer’s length (4 units) balances flexibility and steric effects, influencing conjugation efficiency in multi-step syntheses .

Q. Which purification methods are optimal for isolating this compound post-synthesis, and how is purity assessed?

- Methodological Answer :

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) effectively separates the compound from byproducts. Size-exclusion chromatography (SEC) can further resolve PEG-based impurities.

- Purity Validation :

- HPLC : ≥95% purity threshold.

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 584.614 g/mol) .

- NMR : Integrate PEG backbone protons (3.6 ppm) and aromatic Fmoc/Dde signals to verify stoichiometry .

Advanced Research Questions

Q. How can researchers optimize this compound’s orthogonal deprotection kinetics to prevent side reactions in multi-step syntheses?

- Methodological Answer :

- Deprotection Variables :

| Variable | Range | Outcome |

|---|---|---|

| Hydrazine concentration | 2–5% (v/v) in DMF | Higher concentrations reduce reaction time but risk PEG degradation. |

| Temperature | 25–40°C | Elevated temperatures accelerate Dde cleavage but may destabilize Fmoc. |

- Optimization Strategy :

Use a kinetic study with UV-Vis monitoring (Fmoc absorption at 301 nm) to track deprotection efficiency. Compare with LC-MS to detect undesired side products (e.g., PEG oxidation) .

Q. What experimental approaches resolve contradictions in Dde deprotection efficiency when this compound is incorporated into sterically hindered peptide sequences?

- Methodological Answer :

- Hypothesis Testing : Steric hindrance from bulky residues (e.g., Trp, Arg) may slow hydrazine access.

- Experimental Design :

Synthesize model peptides with varying steric environments.

Measure deprotection efficiency via:

- HPLC : Quantify free amines post-deprotection.

- MALDI-TOF MS : Confirm intact PEG spacers.

Apply molecular dynamics (MD) simulations to visualize hydrazine diffusion barriers .

- Contradiction Resolution : If simulations predict accessibility issues, modify PEG length (e.g., PEG(6)) or introduce hydrophilic linkers.

Q. How does the PEG(4) spacer’s conformational flexibility impact this compound’s utility in self-assembling nanostructures?

- Methodological Answer :

- Analysis Framework :

TEM/AFM : Image nanostructures formed by this compound under varying pH/solvent conditions.

Circular Dichroism (CD) : Monitor β-sheet formation (Fmoc-driven aggregation).

Small-Angle X-ray Scattering (SAXS) : Quantify PEG’s radius of gyration (Rg) to correlate flexibility with assembly morphology.

- Key Finding : Shorter PEG spacers (e.g., PEG(4)) favor compact aggregates, while longer spacers (e.g., PEG(8)) promote extended networks .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound-based drug delivery studies?

- Methodological Answer :

- Data Analysis :

| Framework | Application |

|---|---|

| Non-linear Regression | Fit IC₅₀ values for drug release kinetics. |

| ANOVA/T-test | Compare release efficiency across PEG variants (e.g., PEG(4) vs. PEG(6)). |

Q. How can researchers validate the absence of PEG-related cytotoxicity in this compound conjugates?

- Methodological Answer :

- In Vitro Assays :

MTT/PrestoBlue : Assess cell viability in HEK293/HepG2 lines.

ROS Detection : Use DCFH-DA probes to quantify oxidative stress.

- Controls : Include PEG-free Fmoc-Dde conjugates and pure PEG(4) for baseline comparison. P < 0.05 (t-test) indicates significance .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.